4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol
CAS No.: 413587-97-0
Cat. No.: VC7065150
Molecular Formula: C23H31NO3
Molecular Weight: 369.505
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 413587-97-0 |
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Molecular Formula | C23H31NO3 |
Molecular Weight | 369.505 |
IUPAC Name | 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-4-phenylmethoxycyclohexan-1-ol |
Standard InChI | InChI=1S/C23H31NO3/c1-24(2)16-20-15-22(27-17-18-8-5-4-6-9-18)12-13-23(20,25)19-10-7-11-21(14-19)26-3/h4-11,14,20,22,25H,12-13,15-17H2,1-3H3 |
Standard InChI Key | YCASJHUVYASQDJ-UHFFFAOYSA-N |
SMILES | CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 4-(benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, reflects its substitution pattern:
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Benzyloxy group: A phenylmethyl ether () at the 4-position, enhancing lipophilicity and steric bulk .
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Dimethylamino-methyl group: A moiety at the 2-position, introducing basicity and potential for hydrogen bonding .
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3-Methoxyphenyl group: A methoxy-substituted aromatic ring () at the 1-position, influencing electronic properties and solubility .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 369.5 g/mol |
Purity | ≥96% (HPLC) |
CAS Number | 413587-97-0 |
Solubility | Likely soluble in DMSO, THF, chloroform |
Storage Conditions | -20°C, desiccated |
The compound’s stereochemistry remains unspecified in available literature, though synthetic routes (discussed below) suggest multiple stereoisomers could exist .
Synthesis and Manufacturing
While no direct synthesis protocol for CAS 413587-97-0 is publicly documented, analogous compounds (e.g., CAS 2914-85-4) provide insight into plausible synthetic strategies . A two-step Grignard reaction is commonly employed:
Step 1: Formation of the Grignard Reagent
3-Methoxyphenyl bromide reacts with magnesium in tetrahydrofuran (THF) under inert atmosphere to generate the corresponding Grignard reagent :
where .
Step 2: Nucleophilic Addition to a Ketone Intermediate
The Grignard reagent attacks 2-((dimethylamino)methyl)cyclohexanone, followed by acidic workup to yield the tertiary alcohol :
Purification via column chromatography (ethyl acetate/hexane) typically affords the target compound in moderate yields .
Table 2: Reaction Conditions for Analogous Synthesis
Parameter | Value |
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Solvent | THF/diethyl ether (1:1) |
Temperature | Reflux (Step 1), 0–20°C (Step 2) |
Reaction Time | 1 hour (Step 1), 4 hours (Step 2) |
Yield | ~40–60% (theoretical) |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The benzyloxy and methoxyphenyl groups confer significant hydrophobicity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate. The hydroxyl group may enable limited aqueous solubility under acidic conditions . Stability data are unavailable, but analogous compounds degrade under prolonged UV exposure or elevated temperatures (>100°C) .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ~3200 cm, ~1250 cm, and ~1100 cm .
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NMR:
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: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ 3.8 ppm), dimethylamino protons (δ 2.2–2.5 ppm).
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: Quaternary carbons (δ 140–150 ppm), oxygenated carbons (δ 60–70 ppm).
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Applications in Pharmaceutical Research
Protein Degrader Building Blocks
As noted in source , this compound is marketed as a protein degrader building block. Such molecules are critical in constructing proteolysis-targeting chimeras (PROTACs), which facilitate ubiquitin-mediated degradation of disease-related proteins . The dimethylamino group may serve as a linker for E3 ligase recruitment, while the methoxyphenyl moiety could target specific protein domains.
Analgesic and Neurological Activity
Structurally related compounds (e.g., tramadol derivatives) exhibit μ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition . While direct evidence is lacking, the dimethylamino-methyl group in CAS 413587-97-0 suggests potential central nervous system (CNS) activity, warranting further investigation.
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